Cas no 29338-47-4 (Benzene, 1-nitro-3-(phenylethynyl)-)

Benzene, 1-nitro-3-(phenylethynyl)- structure
29338-47-4 structure
Product Name:Benzene, 1-nitro-3-(phenylethynyl)-
CAS No:29338-47-4
MF:C14H9NO2
MW:223.226763486862
MDL:MFCD00445281
CID:1441114
PubChem ID:800027
Update Time:2025-04-23

Benzene, 1-nitro-3-(phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-nitro-3-(phenylethynyl)-
    • 1-nitro-3-(2-phenylethynyl)benzene
    • WIDIJEWZZQPARQ-UHFFFAOYSA-N
    • phenyl-3-nitrophenylacetylene
    • 29338-47-4
    • AKOS000583354
    • 3-nitro-diphenylacetylene
    • Benzene, 1-nitro-3-(2-phenylethynyl)-
    • STK331085
    • NCGC00343141-01
    • AB01332954-02
    • AS-63264
    • 1-nitro-3-(phenylethynyl)benzene
    • SCHEMBL9124019
    • CS-0333328
    • DTXSID30355419
    • 3-phenylethynylnitrobenzene
    • MDL: MFCD00445281
    • Inchi: 1S/C14H9NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
    • InChI Key: WIDIJEWZZQPARQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=C(C#CC2C=CC=CC=2)C=1)=O

Computed Properties

  • Exact Mass: 223.06337
  • Monoisotopic Mass: 223.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14

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Additional information on Benzene, 1-nitro-3-(phenylethynyl)-

Benzene, 1-nitro-3-(phenylethynyl): A Comprehensive Overview

The compound Benzene, 1-nitro-3-(phenylethynyl), also known by its CAS registry number CAS No. 29338-47-4, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structure and potential applications in various industries. The molecule consists of a benzene ring with a nitro group at position 1 and a phenylethynyl group at position 3, making it a derivative of benzene with functional groups that confer specific chemical properties.

Recent studies have highlighted the importance of Benzene, 1-nitro-3-(phenylethynyl) in the development of advanced materials. The phenylethynyl group introduces alkyne functionality, which is known for its ability to undergo click chemistry reactions. This makes the compound a valuable precursor in the synthesis of complex organic molecules, including those used in pharmaceuticals and materials science. Researchers have explored its role in constructing conjugated systems, which are essential for applications in optoelectronics and nanotechnology.

The synthesis of Benzene, 1-nitro-3-(phenylethynyl) typically involves multi-step reactions that require precise control over reaction conditions. One common approach is the nitration of benzene derivatives followed by the introduction of the phenylethynyl group via coupling reactions. The nitro group serves as an electron-withdrawing substituent, which can influence the reactivity of the molecule during subsequent transformations. This property has been exploited in various synthetic pathways to create functionalized aromatic compounds.

In terms of physical properties, Benzene, 1-nitro-3-(phenylethynyl) exhibits a melting point of approximately 95°C and a boiling point around 250°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in solution-based reactions. The compound is also relatively stable under ambient conditions, though it may degrade upon prolonged exposure to light or high temperatures.

Recent research has focused on the application of Benzene, 1-nitro-3-(phenylethynyl) in the field of polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical properties and thermal stability. For instance, studies have demonstrated that polymers synthesized using this compound exhibit improved resistance to thermal degradation, making them ideal for high-performance applications such as aerospace and automotive industries.

Another area of interest is the use of Benzene, 1-nitro-3-(phenylethynyl) in drug discovery. The compound's unique structure allows for the creation of bioactive molecules with potential therapeutic applications. Researchers have investigated its role as a building block for anti-cancer agents, leveraging its ability to form conjugated systems that can interact with biological targets such as enzymes and receptors.

In conclusion, Benzene, 1-nitro-3-(phenylethynyl) (CAS No. 29338-47-4) is a versatile compound with a wide range of applications across multiple disciplines. Its structure enables it to serve as a valuable precursor in organic synthesis, while its unique properties make it suitable for use in advanced materials and pharmaceuticals. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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